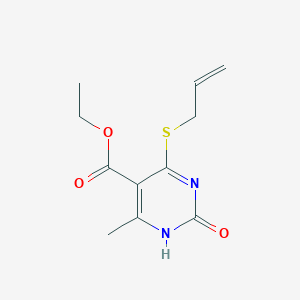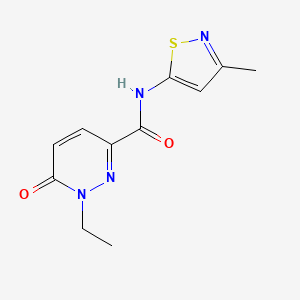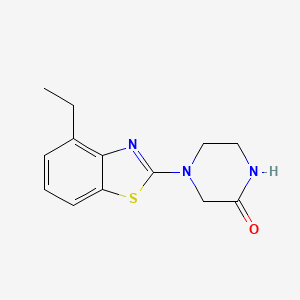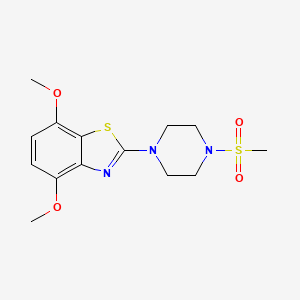
4-(methoxymethyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methoxymethyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine, also known as MMPT, is a synthetic compound which has recently gained attention as a potential therapeutic agent due to its unique chemical structure and biological activity. MMPT is a heterocyclic compound composed of two nitrogen atoms, two oxygen atoms, and a methyl group attached to a piperidine ring. It has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. In particular, its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
科学的研究の応用
4-(methoxymethyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been used as a tool to study the effects of drugs on the central nervous system, as well as to investigate the role of certain enzymes in the body. In addition, this compound has been used in cancer research to investigate the effects of certain drugs on tumor cells.
作用機序
The exact mechanism of action of 4-(methoxymethyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine is not yet fully understood. However, it is believed that this compound binds to certain receptors in the central nervous system, which then triggers a cascade of biochemical reactions. This cascade of reactions is believed to be responsible for the effects of this compound on the body.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In animal studies, this compound has been found to have antidepressant and anxiolytic effects, as well as to reduce inflammation and pain. In addition, this compound has been found to have anti-cancer and anti-inflammatory effects in cell cultures.
実験室実験の利点と制限
4-(methoxymethyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine is a relatively simple compound to synthesize and is suitable for laboratory-scale synthesis. However, due to its complex structure, it is difficult to isolate and purify pure this compound. In addition, this compound is a relatively new compound and there is still much to be learned about its effects and potential applications.
将来の方向性
4-(methoxymethyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine has potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. Further research is needed to understand the exact mechanism of action of this compound and to develop potential therapeutic agents based on this compound. Additionally, further research is needed to explore the potential of this compound as an anti-cancer agent, as well as its potential applications in the treatment of other diseases. Finally, research is needed to develop more efficient and cost-effective methods for the synthesis of this compound.
合成法
4-(methoxymethyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine can be synthesized through a multi-step process involving the reaction of 4-methoxymethyl-1-methyl-1H-1,2,3-triazole-4-carbonyl chloride with piperidine. The reaction is catalyzed by a strong acid such as hydrochloric acid, and the resulting product is purified by recrystallization. The process is relatively simple and is suitable for laboratory-scale synthesis of this compound.
特性
IUPAC Name |
[4-(methoxymethyl)piperidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-14-7-10(12-13-14)11(16)15-5-3-9(4-6-15)8-17-2/h7,9H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVIZOSBCLTXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B6426378.png)
![4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide](/img/structure/B6426379.png)

![7-chloro-4-methyl-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426402.png)

![6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426404.png)
![4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426412.png)


![4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426441.png)
![5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide](/img/structure/B6426446.png)

![N-(3-methyl-1,2-oxazol-5-yl)-2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6426465.png)